2,5-Diiodobenzene-1,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
850648-65-6 |
|---|---|
Molecular Formula |
C6H6I2N2 |
Molecular Weight |
359.93 g/mol |
IUPAC Name |
2,5-diiodobenzene-1,4-diamine |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 |
InChI Key |
GGTVUYLPCRKEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)I)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,5 Diiodobenzene 1,4 Diamine
Direct Synthetic Approaches
Direct synthetic routes to 2,5-diiodobenzene-1,4-diamine involve the direct iodination of a 1,4-diaminobenzene system. However, this approach is fraught with significant challenges.
The direct iodination of 1,4-diaminobenzene presents considerable difficulties primarily due to the high reactivity of the aromatic ring. The two amino groups are strong activating groups, making the benzene (B151609) ring highly nucleophilic. This heightened reactivity often leads to a lack of selectivity and the formation of multiple iodinated and oxidized products.
Key challenges include:
Over-iodination: The strongly activated ring is susceptible to the introduction of more than two iodine atoms.
Oxidation: The electron-rich diamine system is easily oxidized in the presence of iodinating agents, which often have an oxidative character.
Poor Regioselectivity: Controlling the position of iodination to exclusively yield the 2,5-disubstituted product is difficult. The amino groups direct incoming electrophiles to the ortho and para positions. In 1,4-diaminobenzene, all available positions are ortho to one of the amino groups, further complicating selective substitution.
Reaction Control: The reactions can be vigorous and difficult to control, leading to the formation of polymeric materials and tars.
Even with milder iodinating agents, such as iodine monochloride (ICl), controlling the substitution on highly activated rings like phenols and anilines is known to be challenging. libretexts.org
Detailed and successful reports on the direct synthesis of this compound are scarce in the scientific literature. The aforementioned challenges have led synthetic chemists to largely favor indirect methods. The outcomes of direct iodination attempts on 1,4-diaminobenzene are generally characterized by low yields of the desired product and the formation of complex mixtures that are difficult to separate and characterize.
Indirect Synthetic Pathways via Halogen Interconversion and Functional Group Transformations
Indirect synthetic pathways offer a more controlled approach to the synthesis of this compound. These methods typically involve the use of a halogenated precursor with deactivating groups, which are later converted to the desired amino functionalities.
A common and effective indirect strategy involves the synthesis of a dihalogenated dinitrobenzene derivative, followed by the reduction of the nitro groups to amines. This approach allows for precise control over the substitution pattern on the aromatic ring.
The synthesis of 2,5-dibromobenzene-1,4-diamine serves as a crucial step in the indirect route to its diiodo analog. This is typically achieved through a two-step process starting from 1,4-dibromobenzene.
Nitration of 1,4-Dibromobenzene: The first step involves the dinitration of 1,4-dibromobenzene. The bromine atoms are deactivating but ortho-, para-directing. masterorganicchemistry.com The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). This electrophilic aromatic substitution reaction yields 1,4-dibromo-2,5-dinitrobenzene.
| Reactant | Reagents | Product | Yield |
| 1,4-Dibromobenzene | Conc. HNO₃, Conc. H₂SO₄ | 1,4-Dibromo-2,5-dinitrobenzene | Moderate to Good |
Reduction of 1,4-Dibromo-2,5-dinitrobenzene: The subsequent step is the reduction of the two nitro groups to amino groups. This transformation can be effectively carried out using reducing agents such as stannous chloride (SnCl₂) in an acidic medium, like ethanol and hydrochloric acid. This reaction provides 2,5-dibromobenzene-1,4-diamine in good yield.
| Reactant | Reagents | Product | Yield |
| 1,4-Dibromo-2,5-dinitrobenzene | SnCl₂·2H₂O, HCl, Ethanol | 2,5-Dibromobenzene-1,4-diamine | Good |
The final step in this indirect pathway is the conversion of the bromine atoms in 2,5-dibromobenzene-1,4-diamine to iodine atoms. This halogen exchange is typically accomplished through a copper-catalyzed reaction, often referred to as an Ullmann-type reaction or Ullmann condensation. byjus.comwikipedia.org
The Ullmann reaction involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst. byjus.com For halogen exchange, a copper(I) salt, such as copper(I) iodide (CuI), is commonly used. The reaction likely proceeds through the formation of an organocopper intermediate. Given that the substrate is a diamine, the amino groups themselves can act as ligands for the copper catalyst. The general conditions for such a transformation would involve heating 2,5-dibromobenzene-1,4-diamine with a source of iodide, such as potassium iodide (KI) or sodium iodide (NaI), in the presence of a copper(I) catalyst and potentially a ligand in a high-boiling polar solvent.
| Reactant | Reagents | Catalyst | Product | Reaction Type |
| 2,5-Dibromobenzene-1,4-diamine | KI or NaI | CuI | This compound | Ullmann Halogen Exchange |
This copper-catalyzed halogen exchange provides a viable route to the target compound, overcoming the challenges associated with direct iodination.
Diazotization and Iodination Strategies from Aminated Halobenzene Derivatives
A cornerstone in the synthesis of aromatic iodides from primary aromatic amines is the diazotization reaction. organic-chemistry.org This process involves treating an aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. organic-chemistry.org This salt is a valuable intermediate as the diazonium group is an excellent leaving group, which can be readily substituted by an iodide ion in a subsequent step, often referred to as a Sandmeyer-type reaction.
A plausible synthetic pathway to this compound can be initiated from a 1,4-dihalobenzene precursor, such as 1,4-diiodobenzene (B128391). This multi-step conversion involves the strategic introduction and transformation of functional groups on the benzene ring.
A Representative Synthetic Pathway:
Dinitration: The synthesis commences with the dinitration of 1,4-diiodobenzene. This electrophilic aromatic substitution introduces two nitro groups onto the benzene ring, yielding 1,4-diiodo-2,5-dinitrobenzene. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The subsequent step involves the reduction of both nitro groups to primary amino groups. This transformation is commonly achieved using reducing agents such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation. The successful reduction of 1,4-diiodo-2,5-dinitrobenzene affords the target molecule, this compound.
This sequence provides a logical route from a readily available dihalobenzene starting material to the desired diamine product.
The efficiency and yield of iodination reactions, particularly those involving diazotization, are highly dependent on carefully controlled reaction parameters. The stability of the intermediate diazonium salt is critical, as these species can be explosive and are often unstable at room temperature. researchgate.net
Key parameters for optimization include the choice of reagents, temperature, and reaction medium. For the conversion of an amino group to an iodo group via diazotization, the reaction is typically performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. The choice of iodinating agent, such as potassium iodide (KI), and the acid used for generating nitrous acid (e.g., HCl, H2SO4, or p-TsOH) can also significantly impact the reaction's outcome. organic-chemistry.org
For direct iodination of activated aromatic systems, reagents like N-iodosuccinimide (NIS) are commonly employed, often in combination with an acid catalyst in a suitable solvent like acetonitrile. nih.gov
| Parameter | Condition/Reagent | Rationale/Effect | Reference |
|---|---|---|---|
| Temperature | 0–5 °C | Enhances stability of the intermediate diazonium salt. | organic-chemistry.org |
| Iodinating Agent | Potassium Iodide (KI) | Commonly used iodide source for Sandmeyer-type reactions. | researchgate.net |
| N-Iodosuccinimide (NIS) | Effective for direct electrophilic iodination of activated rings. | nih.gov | |
| Acidic Medium | HCl, H2SO4 | Traditional strong acids for generating nitrous acid in situ. | organic-chemistry.org |
| p-Toluenesulfonic acid (p-TsOH) | A milder acidic reagent used in some protocols. | organic-chemistry.org | |
| Solvent | Acetonitrile, Water | Choice of solvent can influence reaction rate and solubility. | organic-chemistry.orgresearchgate.net |
Exploration of Novel Synthetic Routes
While traditional methods provide reliable pathways, ongoing research focuses on developing more efficient, selective, and sustainable synthetic routes.
Modern organic synthesis has increasingly turned to transition-metal catalysis to achieve regioselective C-H functionalization, including halogenation. Palladium-catalyzed C-H iodination has emerged as a powerful tool, often utilizing molecular iodine (I2) as the oxidant. nih.gov These methods frequently employ a directing group within the substrate to guide the catalyst to a specific C-H bond, typically in the ortho position. nih.gov
For a substrate like 1,4-phenylenediamine, the amino groups themselves could potentially act as directing groups. However, the high reactivity of anilines can lead to challenges such as catalyst inhibition or side reactions like oxidation. researchgate.net The development of catalytic systems compatible with the functional groups of this compound or its precursors represents an active area of research. Such catalytic C–H iodination reactions could offer a more direct and atom-economical route to the target compound, bypassing the need for multi-step sequences involving diazotization.
The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgresearchgate.net
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water is a primary goal. researchgate.netsemanticscholar.org Aqueous-based procedures for diazotization-iodination have been developed, offering a safer and more sustainable option. researchgate.net
Avoidance of Hazardous Reagents: Traditional methods often use strong, corrosive acids. Greener alternatives include the use of solid acid catalysts, such as sulfonic acid-based cation-exchange resins, which can be easily recovered and recycled. researchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic C-H activation approaches are inherently more atom-economical than classical methods that require stoichiometric reagents and generate significant waste.
Solvent-Free Conditions: Performing reactions under solvent-free conditions, for instance by using mechanical grinding, can drastically reduce waste and simplify product purification. researchgate.net
| Synthetic Step | Traditional Approach | Green Alternative | Reference |
|---|---|---|---|
| Diazotization | Strong mineral acids (H2SO4, HCl) in organic solvents. | Use of recyclable, solid acid catalysts (e.g., cation-exchange resin) in water. | researchgate.net |
| Acetylation (Protecting Step) | Acetic anhydride with pyridine in chlorinated solvents. | Zinc dust in acetic acid, avoiding hazardous solvents and reagents. | researchgate.netimist.ma |
| Overall Process | Multi-step synthesis with solvent-intensive workups. | Solvent-free reactions via mechanical grinding; catalytic routes for higher atom economy. | researchgate.netnih.gov |
By embracing these novel catalytic and green chemistry approaches, the synthesis of this compound can become more efficient, safer, and environmentally sustainable.
Chemical Reactivity and Mechanistic Investigations of 2,5 Diiodobenzene 1,4 Diamine
Amination Reactions and Derivatives Formation
The primary amino (-NH2) groups of 2,5-diiodobenzene-1,4-diamine are nucleophilic and readily participate in reactions to form a variety of derivatives. These reactions primarily involve the formation of new carbon-nitrogen or nitrogen-heteroatom bonds.
N-Alkylation and N-Arylation Reactions
The hydrogen atoms on the amino groups can be substituted with alkyl or aryl groups. N-alkylation introduces an alkyl group onto the nitrogen atom, a reaction fundamental in the synthesis of more complex amines. chemrxiv.org This process can be challenging to control, as mono-, di-, tri-, and even tetra-alkylation can occur across both amino groups. The reaction typically involves alkylating agents in the presence of a base. While specific studies on the N-alkylation of this compound are not prevalent, research on the analogous compound, 2,5-dibromobenzene-1,4-diamine, demonstrates that complete N-alkylation to form tetra-substituted derivatives is achievable under specific conditions. researchgate.net
N-arylation involves the formation of a bond between the amino nitrogen and an aryl group. This transformation is crucial for synthesizing diarylamines and related structures. mdpi.com Palladium-catalyzed methods are commonly employed for N-arylation reactions, offering high efficiency and selectivity. chemrxiv.org These reactions are vital for creating intermediates used in pharmaceuticals, agrochemicals, and functional materials. chemrxiv.org
| Reaction Type | Reactant (Analogue) | Reagents/Conditions | Product Type | Significance |
|---|---|---|---|---|
| N-Alkylation | o-phenylenediamine | Substituted benzyl alcohols, Cs₂CO₃, Toluene, 140 °C | N-alkylated secondary amines | Synthesis of a wide range of secondary amines via hydrogen borrowing methodology. researchgate.net |
| N-Arylation | 2-phenyl-1,3,4-oxadiazole (analogue for C-N coupling) | Iodobenzene, Palladium catalyst, Ligand (e.g., CyJohnPhos) | 2,5-diaryl-1,3,4-oxadiazole derivatives | Construction of new carbon-carbon bonds between aromatic species. mdpi.com |
Formation of Schiff Bases and Related Imine Structures
This compound can react with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). nih.govresearchgate.net Given the presence of two primary amino groups, the reaction can proceed at one or both sites, leading to mono- or di-imine products, depending on the stoichiometry of the reactants. nih.gov
The synthesis is often carried out by refluxing the diamine and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid. nih.govekb.eg Phenylenediamine derivatives are common starting materials for these syntheses. researchgate.netjocpr.com The resulting Schiff bases are versatile compounds used as ligands in coordination chemistry and as intermediates in the synthesis of various heterocyclic compounds and biologically active molecules. researchgate.netekb.egnih.gov
| Diamine Reactant | Carbonyl Reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| ρ-phenylenediamine | Aromatic aldehydes/ketones (2 equivalents) | Ethanol, catalytic acetic acid, reflux (5-15 hrs) | Di-imine Schiff base | nih.gov |
| 4-nitro-o-phenylenediamine | Salicylaldehyde (2 equivalents) | Absolute ethanol, reflux | Tetradentate Schiff base ligand | ekb.eg |
| o-phenylenediamine | Aromatic/aliphatic aldehydes | Methanol, ambient temperature (1 min) | 2-substituted benzimidazoles | nih.govuit.no |
Halogen-Directed Reactivity
The two iodine atoms on the benzene (B151609) ring significantly influence the molecule's reactivity, particularly in aromatic substitution reactions. They act as deactivating groups due to their inductive electron-withdrawal but also direct incoming electrophiles to specific positions. Furthermore, they can function as leaving groups in nucleophilic substitution reactions.
Role of Iodine in Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), substituents on the ring determine the reaction's rate and regioselectivity. wikipedia.org Halogens, including iodine, are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. youtube.com This deactivation stems from their strong electron-withdrawing inductive effect. However, they are also ortho- and para-directors because they can donate lone-pair electron density to the intermediate carbocation (arenium ion) via resonance, which provides stabilization. youtube.comlibretexts.org
In the context of nucleophilic aromatic substitution (SNAr), iodine can act as a leaving group. wikipedia.org Interestingly, the typical leaving group trend seen in aliphatic substitution (I > Br > Cl > F) is often inverted in SNAr reactions. nih.gov In many cases, fluorine is the best leaving group, and iodine is the slowest. nih.govmasterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comreddit.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com
Nucleophilic Aromatic Substitution Involving Iodine and Amine Groups
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is "activated" by the presence of strong electron-withdrawing groups. chemistrysteps.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org In the second step, the leaving group is expelled, and the ring's aromaticity is restored. libretexts.org
For SNAr to occur on this compound, the ring must be sufficiently electron-deficient. The amino groups are strong electron-donating groups, which deactivate the ring towards nucleophilic attack. Conversely, the iodine atoms are weakly deactivating. Therefore, SNAr on this substrate would likely require harsh conditions or the introduction of additional, powerful electron-withdrawing groups onto the ring. If the reaction were to proceed, the nucleophile would replace one of the iodine atoms. The presence of activating groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex. chemistrysteps.com
Electrophilic Aromatic Substitution with Activated Ring Systems
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful activating amino groups. wikipedia.org Amino groups are strong ortho-, para-directors because they donate electron density to the ring through resonance, stabilizing the cationic intermediate formed during the reaction. libretexts.org
The iodine atoms are deactivating but also ortho-, para-directing. youtube.com In this molecule, the directing effects of the amino and iodo groups must be considered together. The available positions for substitution are carbons 3 and 6. Both amino groups strongly direct an incoming electrophile to these positions. The iodine at position 2 directs to position 3 (ortho) and 6 (para), and the iodine at position 5 directs to position 6 (ortho) and 3 (para). Therefore, the directing effects of all four substituents are concerted, strongly favoring electrophilic substitution at the C-3 and C-6 positions. The powerful activating effect of the two amino groups would likely overcome the deactivating effect of the iodine atoms, making the ring highly reactive towards electrophiles like halogens or nitro groups. wikipedia.orglibretexts.org
Cross-Coupling Methodologies
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of two iodine atoms on the benzene ring of this compound makes it a theoretical candidate for such reactions. However, a thorough search of scientific literature did not yield specific examples of this compound being used in the following widely-utilized, palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Negishi)
The Sonogashira, Suzuki, and Negishi reactions are powerful tools for the formation of new carbon-carbon bonds from aryl halides.
Sonogashira Coupling: This reaction typically involves the coupling of an aryl halide with a terminal alkyne. Despite the high reactivity of aryl iodides in Sonogashira couplings, no studies detailing the reaction of this compound with alkynes were identified.
Suzuki Coupling: The Suzuki reaction couples an aryl halide with an organoboron compound. It is one of the most versatile cross-coupling methods. However, no specific examples of this compound undergoing Suzuki coupling have been documented in the reviewed literature.
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an aryl halide. Similar to the other named reactions, no literature could be found that describes the use of this compound in a Negishi cross-coupling reaction.
Utility in Carbon-Carbon and Carbon-Nitrogen Bond Formation
The potential utility of this compound in forming both carbon-carbon and carbon-nitrogen bonds is significant due to its structure. The carbon-iodine bonds are ripe for C-C bond formation via the cross-coupling methodologies mentioned above. Simultaneously, the diamine functionality offers sites for C-N bond formation, for instance, through Buchwald-Hartwig amination. Despite this theoretical potential, no specific research articles detailing these applications for this compound were found.
Cyclization and Heterocycle Formation
The arrangement of two amino groups and two iodine atoms on the benzene ring suggests that this compound could serve as a precursor for the synthesis of various heterocyclic and polycyclic aromatic systems.
Incorporation into Nitrogen-Containing Polycyclic Aromatic Compounds
Nitrogen-containing polycyclic aromatic compounds (N-PACs) are an important class of materials with applications in organic electronics and medicinal chemistry. The structure of this compound provides a nitrogen-containing aromatic core that could theoretically be extended through reactions at the iodo-positions to build larger polycyclic systems. However, the scientific literature lacks reports of such synthetic routes originating from this specific starting material.
Ring-Closing Reactions Involving Diamine Functionality
The 1,4-diamine arrangement on the benzene ring is a common motif used in the synthesis of various heterocyclic structures, often through condensation or cyclization reactions with difunctional reagents. These reactions can lead to the formation of new rings fused to the central benzene core. A search for such ring-closing reactions specifically involving the diamine functionality of this compound did not yield any published examples.
Structural Elucidation and Spectroscopic Characterization of 2,5 Diiodobenzene 1,4 Diamine and Its Derivatives
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For the derivative 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376), both ¹H and ¹³C NMR spectra have been reported, offering a complete picture of its chemical environment.
The ¹H NMR spectrum in CDCl₃ shows a characteristic singlet at 7.17 ppm, corresponding to the two aromatic protons. The signals for the hexyloxy side chains are observed at 3.93 ppm (triplet, for the -OCH₂- protons), 1.80 ppm (quintuplet), 1.50 ppm (multiplet), 1.35 ppm (multiplet), and 0.91 ppm (triplet), corresponding to the successive methylene (B1212753) and methyl groups of the alkyl chain.
The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the benzene (B151609) ring show signals at 152.8 ppm (for the carbons attached to the oxygen), 122.7 ppm (for the aromatic C-H), and 86.3 ppm (for the carbons bonded to iodine). The signals for the hexyloxy chain carbons are also distinctly resolved.
Table 1: ¹H and ¹³C NMR Data for 1,4-Bis(hexyloxy)-2,5-diiodobenzene in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.17 | s | Ar-H |
| ¹H | 3.93 | t | -OCH₂- |
| ¹H | 1.80 | quint | -OCH₂CH₂- |
| ¹H | 1.50 | m | -CH₂- |
| ¹H | 1.35 | m | -CH₂CH₂- |
| ¹H | 0.91 | t | -CH₃ |
| ¹³C | 152.8 | - | C-O |
| ¹³C | 122.7 | - | C-H (aromatic) |
| ¹³C | 86.3 | - | C-I |
| ¹³C | 70.3 | - | -OCH₂- |
| ¹³C | 31.4 | - | -CH₂- |
| ¹³C | 29.1 | - | -CH₂- |
| ¹³C | 25.7 | - | -CH₂- |
| ¹³C | 22.6 | - | -CH₂- |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. For a related compound, 1,4-diiodobenzene (B128391), the IR spectrum shows characteristic absorption bands. While this compound lacks the diamine functional groups, its aromatic C-H and C-I stretching and bending vibrations provide a reference for the core structure. The spectrum of 1,4-diiodobenzene was recorded in a solution of CCl₄ and CS₂.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A study on dihalogenated meso-DID (diindanodiazocine) derivatives, including a diiodo derivative, shows distinct absorption maxima. The spectra, recorded in acetone, reveal a high separation of the n-π* transitions for the Z and E configurations, with absorption maxima at 405 nm (Z configuration) and 464 nm (E configuration). This suggests that the electronic properties of such diiodo-aromatic systems are sensitive to their stereochemistry.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the elemental composition and exact mass of a compound. For 1,4-bis(hexyloxy)-2,5-diiodobenzene, the electron ionization (EI) mass spectrum showed a molecular ion peak ([M]⁺) at m/z 529.95, which is consistent with its molecular formula. For 2,5-diiodobenzene-1,4-diol, the exact mass has been computed to be 361.83007 Da.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction studies on 1,4-bis(hexyloxy)-2,5-diiodobenzene have revealed detailed information about its solid-state structure. The compound crystallizes in the monoclinic space group P2₁/c. The molecule possesses Cᵢ symmetry, with the inversion center located at the center of the aromatic ring. A notable feature of the crystal structure is the all-trans conformation of the extended alkyl chains.
The orientation of the alkyl chains with respect to the benzene ring is a key structural aspect. The mean plane of the alkyl chain's carbon atoms is inclined to the benzene ring by 50.3(3)°. This is in contrast to its bromo-analogue where the alkyl chains are nearly coplanar with the aromatic ring. Another significant difference is the absence of halide-halide interactions in the diiodo compound, whereas Br···Br interactions are observed in the bromo analogue. The crystal packing is stabilized by C-H···π interactions, forming a two-dimensional network.
Table 2: Crystallographic Data for 1,4-Bis(hexyloxy)-2,5-diiodobenzene
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecular Symmetry | Cᵢ |
| Alkyl Chain Conformation | All-trans |
| Dihedral Angle (Alkyl plane to Benzene ring) | 50.3(3)° |
Analysis of Intermolecular Interactions
The crystal structures of aromatic compounds, particularly those containing halogen and amino groups, are significantly influenced by a variety of intermolecular interactions. These non-covalent forces dictate the molecular packing and, consequently, the material's bulk properties. For a molecule like 2,5-Diiodobenzene-1,4-diamine, the primary interactions expected would be hydrogen bonds, halogen bonds, and π-π stacking interactions.
In related halogenated compounds, such as derivatives of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, a combination of C-H···Br hydrogen bonds, Br···Br interactions, and arene-arene π-stacking are observed. The specific nature of these interactions can vary significantly with minor changes in the molecular structure. For instance, in one derivative, the packing is dominated by C–Br...π(arene) interactions, while in a closely related analogue, a mix of C–H...Br hydrogen bonds, Br...Br interactions, and π-stacking is present mdpi.com.
The amino groups in diaminobenzene analogues are capable of acting as both proton donors and acceptors, influencing the formation of hydrogen-bonded networks. The extent of n-π conjugation between the nitrogen lone pair and the aromatic π-system, which is affected by the polarizing environment, plays a crucial role in determining the strength and geometry of these interactions. In some diaminobenzene derivatives, dimeric building units are formed through N–H…N hydrogen bonds, which are further connected by other weak interactions researchgate.net.
For this compound, it is plausible that the N-H groups would act as hydrogen bond donors, potentially forming N-H···N or N-H···I interactions. The iodine atoms, with their electrophilic regions (σ-holes), could also participate in halogen bonding with the nucleophilic amino groups of neighboring molecules.
Table 1: Potential Intermolecular Interactions in this compound and Analogous Compounds
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound(s) |
|---|---|---|---|---|
| Hydrogen Bond | N-H | N | 2.8 - 3.2 | Diaminobenzene analogues researchgate.net |
| Hydrogen Bond | C-H | Br | ~2.9 | 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives mdpi.com |
| Halogen Bond | C-I | N/I | < Sum of van der Waals radii | General halogenated compounds |
Hirshfeld Surface Analysis for Crystal Packing Contributions
While a Hirshfeld surface analysis for this compound is not available, studies on other halogenated anilines and related structures provide insight into the expected patterns. For instance, in N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide, the analysis reveals that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing, with percentages of 44.1%, 29.4%, and 17.3%, respectively nih.gov.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. For a molecule like this compound, the fingerprint plot would be expected to show distinct spikes corresponding to N-H···N or N-H···I hydrogen bonds and I···I or I···π halogen bonds.
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Halogenated Aniline Derivative
| Contact Type | Contribution (%) |
|---|---|
| H···H | 44.1 |
| C···H/H···C | 29.4 |
| O···H/H···O | 17.3 |
Data from N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide nih.gov
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is a result of the interplay between intramolecular forces (steric and electronic effects) and intermolecular interactions in the crystal lattice. For substituted benzenes, key conformational parameters include the planarity of the ring and the orientation of the substituent groups.
In the case of 1,4-Bis(hexyloxy)-2,5-diiodobenzene, a related structure, the molecule possesses an inversion center at the center of the aromatic ring. The alkyl chains adopt a fully extended all-trans conformation. The mean plane of the alkyl chain is inclined to the benzene ring by 50.3 (3)°. This contrasts with its bromo-analogue, where the alkyl chain and the aromatic ring are nearly coplanar nih.gov. This highlights how the nature of the halogen substituent can influence the solid-state conformation.
For this compound, it is expected that the benzene ring itself would be planar. The conformation of the amino groups would be of particular interest. The degree of pyramidalization at the nitrogen atoms and the torsion angles defining the orientation of the N-H bonds relative to the ring would be influenced by the formation of intermolecular hydrogen bonds. In the absence of strong intermolecular interactions, the amino groups would likely be nearly coplanar with the benzene ring to maximize n-π conjugation.
Table 3: Selected Torsion Angles in a Related Diiodobenzene Derivative
| Torsion Angle | Value (°) | Compound |
|---|---|---|
| O1—C1'—C2'—C3' | 55.8 (5) | 1,4-Bis(hexyloxy)-2,5-diiodobenzene nih.gov |
Gas-Phase Structural Studies
Gas-phase structural studies, often conducted using techniques like electron diffraction or microwave spectroscopy, provide information about the intrinsic geometry of a molecule in the absence of intermolecular forces. Comparing gas-phase and solid-state structures can reveal the conformational changes induced by crystal packing.
While no gas-phase structural data for this compound were found, studies on related molecules like para-aminobenzoic acid have shown that the molecular conformation can differ between the gas and solid phases. The conformation found in the β-polymorphic form of para-aminobenzoic acid is less stable in the gas phase than the conformation in the α-form rsc.org. This suggests that intermolecular interactions in the crystal can stabilize a conformation that is not the global minimum in the gas phase.
For this compound, a gas-phase study would determine the equilibrium geometry of the amino groups and the precise bond lengths and angles without the influence of crystal packing. It is likely that in the gas phase, the molecule would exhibit a higher degree of symmetry and the amino groups would be more planar with the benzene ring compared to the solid state, where hydrogen bonding can lead to distortions.
Computational and Theoretical Chemistry of 2,5 Diiodobenzene 1,4 Diamine
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to modern chemical research. These calculations can predict a wide range of molecular properties by solving the Schrödinger equation for a given molecule. For 2,5-Diiodobenzene-1,4-diamine, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be instrumental in elucidating its characteristics.
Electronic Structure Elucidation
The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations can map the distribution of electrons within this compound and determine the energies of its molecular orbitals.
Key parameters that would be determined include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.
Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, providing clues about its bonding and potential sites for electrophilic or nucleophilic attack.
Ionization Potential and Electron Affinity: These fundamental properties, directly related to the HOMO and LUMO energies, respectively, could be calculated to understand the energy required to remove an electron or the energy released when an electron is added.
Reactivity Predictions and Mechanistic Insights
Theoretical calculations are invaluable for predicting how a molecule will behave in a chemical reaction. For this compound, these methods could predict its reactivity towards various reagents and shed light on reaction mechanisms.
Reactivity Indices: DFT provides a framework for calculating reactivity descriptors such as Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.
Reaction Pathway Modeling: By calculating the potential energy surface for a proposed reaction, chemists can identify transition states and intermediates. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the feasibility of a particular reaction pathway. For instance, the mechanism of its polymerization or its participation in coupling reactions could be computationally modeled.
Conformational Analysis and Stability Studies
The three-dimensional structure of a molecule is intimately linked to its properties and function. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms, particularly the rotation of the amine (-NH₂) groups relative to the benzene (B151609) ring.
Rotational Barriers: Quantum chemical calculations can determine the energy barriers associated with the rotation around the carbon-nitrogen bonds. This provides insight into the flexibility of the molecule and the relative stability of different conformers.
Geometric Parameters: These calculations would yield optimized bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.
While direct computational studies on the conformational preferences of this compound are scarce, experimental crystallographic studies on related compounds, such as 1,4-Bis(hexyloxy)-2,5-diiodobenzene (B122376), provide valuable data on the solid-state conformation of a substituted diiodobenzene core. In this related molecule, the orientation of the substituent alkyl chains with respect to the aromatic ring is a key structural feature. Such experimental data can serve as a benchmark for validating computational methods.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. While quantum chemical calculations are often performed on single, static molecules (in the gas phase or with implicit solvent), MD simulations can model the behavior of a large ensemble of molecules in a more realistic environment, such as in a solvent or in the solid state.
For this compound, MD simulations could be used to study:
Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and reactivity.
Aggregate Behavior: How multiple molecules of this compound interact with each other, which is particularly relevant for understanding its properties in the condensed phase and its potential to form ordered structures.
Currently, there is a lack of published MD simulation data specifically for this compound.
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to identify unknown compounds.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Vibrational (Infrared and Raman) Spectroscopy: Quantum chemical calculations can compute the vibrational frequencies and intensities of a molecule. This information corresponds to the peaks observed in infrared (IR) and Raman spectra, aiding in the assignment of experimental vibrational bands to specific molecular motions.
Although general methodologies for spectroscopic prediction are well-established, specific predicted spectra for this compound are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting chemical reactivity.
Color-Coding: MEP maps are typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.
Reactivity Insights: For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the amine groups due to the lone pairs of electrons, and also on the iodine atoms, indicating these are regions with higher electron density. The hydrogen atoms of the amine groups would likely exhibit positive potential. This visualization helps in understanding where the molecule is most likely to engage in hydrogen bonding and other electrostatic interactions.
While MEP maps are a common computational tool, a specific MEP map for this compound is not present in the surveyed scientific literature.
Advanced Applications in Materials Science and Organic Electronics
Role as a Monomer in Polymer and Framework Synthesis
The molecular architecture of 2,5-diiodobenzene-1,4-diamine, with its distinct reactive sites, allows it to serve as a fundamental building block for complex macromolecular structures. The amine groups can participate in condensation reactions to form stable linkages, while the carbon-iodine bonds are ideal sites for metal-catalyzed cross-coupling reactions.
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with ordered structures. The synthesis of COFs relies on the use of rigid molecular building blocks that can form strong covalent bonds. Aromatic diamines are frequently used as monomers in COF synthesis, typically reacting with aldehydes to form stable imine linkages. While direct studies specifying this compound for COF synthesis are not prevalent, its structural analog, 2,5-dibromobenzene-1,4-diamine, is categorized as an amino COF monomer. bldpharm.com This suggests the potential for this compound to be used similarly.
Furthermore, the presence of iodine atoms could allow for post-synthetic modification of the COF, introducing other functional groups to tailor the framework's properties. Iodine can also be incorporated into COFs to enhance their performance in applications like lithium-ion batteries by improving ion/electron transport and creating more accessible active sites. rsc.org The use of (diarylamino)benzene linkers in COFs has been shown to create materials with strong visible light absorption and high surface areas, suitable for photocatalysis. nih.gov
Conjugated Polymer Systems
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure imparts useful electronic and optical properties. Dihaloaromatic compounds are critical monomers for synthesizing these polymers via cross-coupling reactions.
A structurally related compound, 1,4-Bis(hexyloxy)-2,5-diiodobenzene (B122376), has been utilized as a monomer for the synthesis of conjugated polymers, highlighting the utility of the 2,5-diiodo-substitution pattern in creating materials for organic electronics. nih.govresearchgate.net The carbon-iodine bond is particularly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This high reactivity allows for the formation of new carbon-carbon bonds under relatively mild conditions, which is essential for building long, well-defined polymer chains. The diamine functional groups on this compound could be incorporated to modulate the polymer's electronic properties, such as its HOMO/LUMO energy levels, and to enhance intermolecular interactions through hydrogen bonding.
| Coupling Reaction | Reactant | Resulting Linkage | Relevance |
| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne | Extends π-conjugation, used for creating rigid-rod polymers. |
| Suzuki Coupling | Boronic Acid/Ester | Aryl-aryl | Forms bi-aryl linkages, a common method for polymerizing aromatic monomers. |
| Heck Coupling | Alkene | Aryl-alkene | Introduces vinylene units into the polymer backbone. |
| Buchwald-Hartwig | Amine/Aniline | Aryl-amine | Can be used to create polymers with nitrogen atoms in the main chain. |
Precursor for Advanced Organic Molecules
The tetra-functional nature of this compound makes it a versatile precursor for complex organic molecules. The differential reactivity of the C-I and N-H bonds allows for selective, sequential chemical transformations. For instance, the amine groups can be protected while the iodine atoms undergo cross-coupling reactions, or vice versa.
This step-wise functionalization is crucial for building molecules with precise architectures for specific applications. A related compound, 1,4-diiodobenzene (B128391), is used as a starting reagent in the synthesis of oligo(1,4-phenylene ethynylene)s and in the total synthesis of naturally occurring antagonists. sigmaaldrich.com Similarly, 1,4-diiodo-1,3-dienes are noted for their high reactivity in cross-coupling reactions to form complex molecules with high yields and selectivity. researchgate.net This highlights the synthetic power of the diiodo-functionality for creating advanced organic materials.
Development of Optoelectronic Materials
The electronic properties inherent to the this compound core and the materials derived from it are of significant interest for optoelectronic applications. These materials can interact with light and electric fields, making them suitable for use in a range of devices.
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
While specific research detailing the use of this compound in OLEDs and OFETs is limited, its structural motifs are highly relevant to materials used in these devices. Phenylenediamine derivatives are well-known for their electron-donating (p-type) character and are often incorporated into hole-transport layers (HTL) in OLEDs or as the active semiconductor in OFETs.
The diiodo-functionality serves as a synthetic handle to build larger, conjugated systems necessary for efficient charge transport and luminescence. By reacting this compound with other aromatic monomers, researchers can create polymers or oligomers with tailored band gaps and energy levels to optimize device performance. The ability to form extended conjugated systems is critical for achieving high charge carrier mobility, a key parameter for OFETs, and for tuning the emission color in OLEDs. The incorporation of heteroatoms, such as the nitrogen in the diamine groups, can also influence the packing of molecular layers, which in turn affects the electronic properties of the final device. chemrxiv.org
Light-Sensitive Materials
Aromatic compounds containing carbon-halogen bonds, particularly carbon-iodine bonds, can exhibit photosensitivity. The C-I bond is the weakest of the carbon-halogen bonds and can be cleaved by ultraviolet (UV) light to generate reactive radical species. This property can be exploited in the design of photoresists, photopolymers, and other light-sensitive materials.
The aromatic diamine component can also play a role in photosensitive systems, often acting as a photoinitiator or participating in photo-induced cross-linking reactions. While the direct application of this compound as a light-sensitive material is not widely documented, its functional groups are characteristic of molecules used in this field. For example, it could potentially be used as a monomer in the synthesis of photosensitive polyimides or other polymers where its photodegradable C-I bonds could be used for patterning applications.
Fluorophores and Their Photophysical Properties
While direct studies detailing the synthesis of fluorophores specifically from this compound are not extensively documented in publicly available research, the broader class of phenylenediamine derivatives is recognized for its role in the construction of fluorescent molecules. The amino groups of phenylenediamines can serve as electron-donating moieties, a key component in the design of push-pull fluorophores, which often exhibit interesting photophysical properties such as intramolecular charge transfer (ICT).
The synthesis of novel fluorophores often involves the strategic combination of electron-donating and electron-withdrawing groups to tune the emission and absorption characteristics. For instance, various fluorophores based on the 2,6-diphenylpyridine (B1197909) scaffold have been synthesized, where the photophysical properties are modulated by different substituents on the phenyl rings. The introduction of amino groups, for example, can lead to a red shift in the UV-vis and emission spectra. Furthermore, phenylenediamine moieties are integral to some fluorescent probes designed for specific applications, such as the detection of nitric oxide. In these systems, the diamine part of the molecule can undergo a reaction that alters the electronic properties of the fluorophore, leading to a change in its fluorescence.
Hypothetical Photophysical Data for a Fluorophore Derived from this compound
| Property | Value |
| Absorption Maximum (λabs) | 450 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Absorptivity (ε) | 35,000 M-1cm-1 |
| Quantum Yield (ΦF) | 0.65 |
| Stokes Shift | 70 nm |
Intermediate in the Synthesis of Functional Fine Chemicals
The dual functionality of this compound makes it a valuable intermediate for the synthesis of a variety of functional fine chemicals, including dyes, pigments, and specialty organic building blocks.
Dyes and Pigments
Phenylenediamines are a cornerstone in the synthesis of a wide array of dyes and pigments. They are particularly crucial as primary intermediates in the formation of oxidative hair dyes. In this process, the phenylenediamine derivative is oxidized, typically with hydrogen peroxide, and then reacts with a coupler molecule to form the final dye. While p-phenylenediamine (B122844) (PPD) is a common choice, concerns about its allergenic potential have led to the use of its derivatives.
Furthermore, the amino groups in this compound can be diazotized and then coupled with various aromatic compounds to produce azo dyes. Azo dyes are a large and important class of colorants used in textiles, printing, and other industries. The specific color of the resulting dye is determined by the nature of the coupling component.
While there is a lack of specific literature detailing the use of this compound in the synthesis of commercial dyes or pigments, its structural similarity to other phenylenediamines used in these applications suggests its potential utility. The presence of the iodo groups could also be exploited to further functionalize the resulting dye molecules.
Specialty Organic Building Blocks
The iodo groups in this compound are particularly useful for creating more complex molecules through various cross-coupling reactions, making it a valuable specialty organic building block. Halogenated aromatic compounds are key precursors in modern organic synthesis, especially for the construction of materials for organic electronics.
The carbon-iodine bonds can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a diverse range of functional molecules. For example, 1,4-diiodobenzene is a known precursor for the synthesis of conjugated polymers like oligo(1,4-phenylene ethynylene)s. Similarly, 1,4-dibromo-2,5-diiodobenzene (B1312432) is a versatile reagent for building complex molecules for advanced materials due to the differential reactivity of the bromine and iodine substituents.
The amino groups on the this compound can also be utilized for further synthetic transformations, for instance, in the formation of polyaniline derivatives or in the construction of covalent organic frameworks (COFs).
The table below summarizes the potential cross-coupling reactions that this compound could undergo, highlighting its role as a versatile building block.
Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |
| Suzuki Coupling | Organoboron compound | C-C | Conjugated polymers, functional materials |
| Sonogashira Coupling | Terminal alkyne | C-C (alkyne linkage) | Organic electronics, molecular wires |
| Buchwald-Hartwig Amination | Amine | C-N | Synthesis of complex amines, pharmaceuticals |
Comparative Studies and Analogous Systems
Comparison with 2,5-Dibromobenzene-1,4-diamine
The substitution of iodine with bromine on the 1,4-diaminobenzene core introduces significant changes in the molecule's properties and reactivity.
The synthesis of 2,5-dihalogenated-1,4-diaminobenzenes often involves multi-step processes. For instance, the synthesis of 2,5-dibromo-1,4-benzoquinones, which can be precursors to the diamine, has been achieved by the coupling of 2,3,5,6-tetrabromo-1,4-benzoquinone with aryl amines academicjournals.org. This suggests that the synthesis of the corresponding diiodo compound could potentially follow a similar pathway, although the reactivity of the iodine and bromine analogues would differ significantly.
The primary difference in reactivity between 2,5-diiodobenzene-1,4-diamine and its dibromo analogue lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making the iodo-substituted compound more reactive in reactions where the halogen acts as a leaving group . This is particularly relevant in cross-coupling reactions, which are fundamental in the construction of complex organic molecules . The bond energies follow the trend C-Cl > C-Br > C-I, indicating that the C-I bond is the easiest to cleave quora.com.
In electrophilic aromatic substitution reactions, halogens are generally deactivating substituents due to their inductive electron-withdrawing effect lasalle.edulibretexts.org. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance lasalle.edulibretexts.org. The deactivating effect of halogens increases down the group, meaning iodine is more deactivating than bromine libretexts.org. Therefore, this compound would be expected to be less reactive towards electrophilic attack than 2,5-dibromobenzene-1,4-diamine.
| Property | This compound | 2,5-Dibromobenzene-1,4-diamine |
| C-X Bond Energy | Weaker | Stronger |
| Reactivity (X as leaving group) | Higher | Lower |
| Reactivity (Electrophilic Aromatic Substitution) | Lower | Higher |
The electronic properties of the benzene (B151609) ring are influenced by the interplay of the inductive and resonance effects of the halogen substituents libretexts.org. Both iodine and bromine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution libretexts.orgopenstax.org. Conversely, the lone pairs on the halogen atoms can be delocalized into the π-system of the ring, an electron-donating resonance effect that directs incoming electrophiles to the ortho and para positions lasalle.eduopenstax.org.
Structurally, the larger atomic radius of iodine compared to bromine will result in longer carbon-halogen bond lengths and potentially different crystal packing arrangements due to variations in intermolecular interactions.
| Effect | Iodine Substituent | Bromine Substituent |
| Inductive Effect | Weaker electron withdrawal | Stronger electron withdrawal |
| Resonance Effect | Weaker electron donation | Stronger electron donation |
| Overall Electronic Effect | More deactivating | Less deactivating |
| Atomic Radius | Larger | Smaller |
| C-X Bond Length | Longer | Shorter |
Other Halogenated Aromatic Diamines
The position of the halogen and amino groups on the benzene ring significantly impacts the molecule's properties.
The isomers of diiodobenzenediamine, where the amino and iodo groups are in ortho or meta positions, will exhibit different reactivity patterns and physical properties compared to the para-substituted this compound. The relative positions of the substituents influence the electronic distribution within the ring and the steric hindrance around the reactive sites.
For meta-substituted diiodobenzenediamines, the electronic effects of the substituents will be directed to different positions on the ring compared to the ortho and para isomers. This will lead to different regioselectivity in electrophilic substitution reactions.
Tetrahalogenated benzenes, such as 1,4-dibromo-2,5-diiodobenzene (B1312432), provide a platform to study the cumulative effect of multiple halogen substituents. The presence of four halogen atoms significantly deactivates the benzene ring towards electrophilic substitution. However, the differential reactivity of the C-I and C-Br bonds can be exploited for selective functionalization. The C-I bond is more susceptible to cleavage in reactions like Ullmann coupling or Suzuki coupling, allowing for the sequential introduction of different substituents at the iodo-positions while leaving the bromo-positions intact for subsequent transformations google.com.
The synthesis of 1,4-dibromo-2,5-diiodobenzene can be achieved from 1,4-dibromobenzene through a series of steps involving nitration, reduction, iodination, and diazotization-iodination google.com.
Structure-Reactivity Relationships in Related Aromatic Systems
The reactivity of substituted aromatic compounds can often be rationalized and even predicted by considering the electronic effects of the substituents. The Hammett equation is a well-established tool for quantifying the influence of meta- and para-substituents on the reactivity of a benzene derivative in a variety of reactions libretexts.org. The equation relates the rate or equilibrium constant of a reaction to the substituent constant (σ) and the reaction constant (ρ) libretexts.org. The substituent constant reflects the electronic-donating or -withdrawing nature of the substituent, while the reaction constant indicates the sensitivity of the reaction to these electronic effects libretexts.org.
The interplay between inductive and resonance effects is crucial in understanding these relationships libretexts.org. For halogens, the inductive electron withdrawal deactivates the ring, while the resonance electron donation directs incoming electrophiles to the ortho and para positions openstax.org. For amino groups, both the inductive and resonance effects are electron-donating, with the resonance effect being dominant, leading to strong activation of the ring. The presence of multiple substituents can lead to either cooperative or antagonistic directing effects, which must be carefully analyzed to predict the outcome of a reaction msu.edu.
Future Directions and Research Perspectives
Targeted Synthesis of Functionalized Derivatives
The future development of materials based on 2,5-Diiodobenzene-1,4-diamine hinges on the ability to synthesize a diverse range of functionalized derivatives. The dual reactivity of the amino and iodo groups allows for a variety of chemical modifications. Research in this area will likely focus on introducing specific side chains and functional groups to the core molecule to finely tune its properties.
Key synthetic strategies may include:
N-Alkylation and N-Arylation: Modifying the amino groups to control solubility, steric hindrance, and intermolecular interactions.
Substitution of Iodine: Utilizing the iodo groups as reactive sites for cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby extending the molecular framework.
Williamson Ether Synthesis Analogs: Similar to the synthesis of new diamines containing azobenzene groups, where a hydroxy-diamine is reacted with a bromoalkyloxy compound, analogous reactions could be explored to attach complex side chains. lew.ro
The goal of this targeted synthesis is to create a library of derivatives with systematically varied properties, which can then be used as monomers for polymerization or as nodes in more complex architectures.
Table 1: Potential Synthetic Routes for Functionalized Derivatives
| Reaction Type | Reagents/Catalysts | Target Functionalization |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalysts | Introduction of alkyne functionalities |
| Suzuki Coupling | Boronic acids/esters, Pd catalyst | Formation of biaryl systems |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Synthesis of extended diamine structures |
| N-Acylation | Acyl chlorides/anhydrides | Formation of amide derivatives |
Integration into Advanced Supramolecular Architectures
The directional nature of the functional groups in this compound makes it an excellent candidate for constructing complex, self-assembled supramolecular structures. The amino groups can act as hydrogen bond donors, while the iodine atoms can participate in halogen bonding, a strong and highly directional non-covalent interaction.
Future research will likely explore the use of this compound as a key component in:
Co-crystals: Forming well-defined crystalline structures with other molecules through halogen and hydrogen bonding. researchgate.net This approach can be used to engineer materials with specific packing arrangements and, consequently, tailored physical properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The diamine can serve as a ligand, coordinating to metal centers to form extended one-, two-, or three-dimensional networks. rsc.orgrsc.org The presence of the iodo groups offers a unique possibility for post-synthetic modification of the resulting frameworks.
Liquid Crystals: By attaching long alkyl chains, derivatives of this compound could be designed to exhibit liquid crystalline phases, where molecules show a degree of orientational order. researchgate.net
The ability to control the assembly of molecules into predictable and stable architectures is a cornerstone of modern materials science, and this compound is a promising platform for such endeavors.
Rational Design of Materials with Tailored Properties
A major goal of future research will be the rational design of materials incorporating this compound to achieve specific, predetermined properties. By carefully selecting co-monomers, metal ions, or functional groups, a wide range of functional materials can be envisioned.
Table 2: Examples of Property-Driven Material Design
| Target Property | Design Strategy | Potential Application |
| Porosity | Integration into MOFs or porous coordination polymers. nih.gov | Gas storage and separation. |
| Conductivity | Polymerization into conjugated systems or use in redox-active coordination polymers. nih.gov | Organic electronics, sensors. |
| Optical Properties | Synthesis of coordination polymers with specific metal ions to control fluorescence. rsc.org | Light-emitting devices, chemical sensing. |
| Magnetic Properties | Formation of coordination polymers with paramagnetic metal centers. rsc.org | Molecular magnets, spintronics. |
The principle of polymorphism, where different crystalline packing of the same monomer leads to polymers with distinct properties, is a powerful tool. nih.govresearchgate.net By controlling the crystallization conditions of this compound-based monomers, it may be possible to produce different polymer polymorphs with varied electronic or mechanical characteristics. nih.govresearchgate.net
Mechanistic Elucidation of Complex Reaction Pathways
A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic procedures and controlling product formation. Future work will need to focus on elucidating the step-by-step pathways of reactions such as polymerization, cross-coupling, and self-assembly.
Key areas of investigation include:
On-Surface Synthesis: Studying the reaction mechanisms of di-halogenated benzene (B151609) precursors on metal surfaces can provide insights into the formation of conjugated polymers and graphenic nanostructures. researchgate.net
Substitution vs. Addition-Elimination: For reactions involving nucleophilic substitution, it is important to determine the precise mechanism. Studies on analogous systems, such as the reaction of 2,5-dihydroxy- researchgate.netnih.gov-benzoquinone with nucleophiles, have shown that the pathway can differ depending on the nucleophile, switching between direct ipso-substitution and an addition/elimination sequence. rsc.org
Domino Reactions: Investigating complex, multi-step reactions where the initial product undergoes further transformation in a single pot. rsc.org Understanding the kinetics and thermodynamics of each step is essential for maximizing the yield of the desired product.
These mechanistic studies will likely employ a combination of experimental techniques (e.g., kinetic monitoring, isotopic labeling) and computational modeling.
Computational Design and Prediction of Novel Applications
Computational chemistry and materials modeling will play a pivotal role in accelerating the discovery and development of new applications for this compound. Density Functional Theory (DFT) and other theoretical methods can be used to predict the properties of yet-to-be-synthesized molecules and materials.
Future computational efforts are expected to focus on:
Predicting Electronic and Optical Properties: Calculating band gaps, absorption spectra, and charge transport properties of polymers and MOFs derived from this diamine to identify promising candidates for electronic devices.
Modeling Self-Assembly: Simulating the formation of supramolecular architectures to understand the interplay of non-covalent interactions (hydrogen bonds, halogen bonds) and to predict the most stable crystal structures.
Investigating Reaction Mechanisms: As seen in studies of similar complex reactions, computational modeling can map out entire reaction energy profiles, identify transition states, and explain observed selectivity, providing valuable guidance for experimental work. rsc.org
Screening for New Applications: High-throughput computational screening could be used to virtually test a large library of functionalized derivatives for their potential in applications ranging from catalysis to drug delivery.
By integrating computational prediction with experimental synthesis and characterization, the process of discovering and optimizing new materials based on this compound can be made significantly more efficient.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
